Enhanced Lipophilicity (XLogP3-AA) of N,4-Diethoxy-N-ethylaniline Versus Its N-Monoethoxy Analog
N,4-Diethoxy-N-ethylaniline exhibits a calculated lipophilicity (XLogP3-AA) of 3.2, which is significantly higher than that of its N-monoethoxy analog, 4-ethoxy-N-ethylaniline (XLogP3-AA 2.2) [1][2]. This difference is a direct consequence of the additional ethoxy group on the nitrogen atom.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 4-Ethoxy-N-ethylaniline (CAS 65570-13-0): XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP3-AA = +1.0 log unit |
| Conditions | Computed descriptor, PubChem XLogP3-AA 3.0 method |
Why This Matters
The 1.0 log unit increase in lipophilicity predicts higher membrane permeability, potentially impacting bioavailability and distribution in biological assays or altering solubility and chromatographic behavior in synthetic workflows.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13950577, N,4-Diethoxy-N-ethylaniline. Retrieved April 21, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/113103-68-7. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2803204, 4-Ethoxy-N-ethylaniline. Retrieved April 21, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/65570-13-0. View Source
